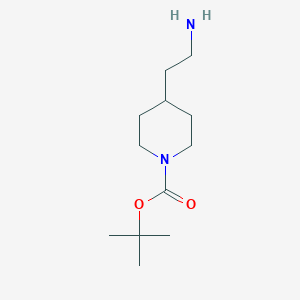

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQDLHPFISVBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363817 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146093-46-1 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced clarity.

Introduction

This compound is a bifunctional molecule featuring a protected piperidine nitrogen and a primary amino group attached to an ethyl side chain at the 4-position. This structure makes it a valuable intermediate for introducing a piperidine moiety into a target molecule, often to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The primary amino group provides a reactive handle for further chemical modifications, including amide bond formation, reductive amination, and alkylation.

This guide explores two principal and reliable synthetic strategies commencing from the readily available starting material, N-Boc-4-piperidone.

Synthesis Pathway 1: Nitrile Reduction Route

This is a widely employed and efficient two-step pathway that involves the olefination of N-Boc-4-piperidone to introduce a cyanomethylene group, followed by the reduction of both the carbon-carbon double bond and the nitrile functionality. A variation of this route involves the direct reduction of the saturated nitrile intermediate, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocols

Step 1a: Horner-Wadsworth-Emmons Reaction to form tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This reaction utilizes a phosphonate reagent to introduce the cyanomethylene group onto the piperidone ring.

-

Reagents and Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Diethyl cyanomethylphosphonate (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl cyanomethylphosphonate dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

-

Step 2a: Catalytic Hydrogenation of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This step simultaneously reduces the double bond and the nitrile group to yield the target primary amine.

-

Reagents and Materials:

-

tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq)

-

Raney® Nickel (catalytic amount, ~10-20 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Ammonia (optional, to suppress secondary amine formation)

-

Celite®

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in methanol or ethanol.

-

If desired, saturate the solvent with ammonia gas to minimize the formation of secondary amine byproducts.

-

Carefully add the Raney® Nickel catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

-

Alternative Step 2b: Reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

If the saturated nitrile, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, is used as the starting material for the reduction, the following procedures can be employed.

-

Method 1: Catalytic Hydrogenation with Raney® Nickel

-

The procedure is analogous to Step 2a, using tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate as the substrate.

-

-

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reagents and Materials:

-

tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Water

-

15% aqueous Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the desired amine.

-

-

Quantitative Data

| Step | Reactants | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |

| 1a | N-Boc-4-piperidone, Diethyl cyanomethylphosphonate | NaH, 0 °C to rt | THF | 85-95 | |

| 2a | tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | H₂, Raney® Ni, NH₃ (optional) | MeOH | 80-90 | |

| 2b (Method 1) | tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | H₂, Raney® Ni, NH₃ (optional) | MeOH | 85-95 | |

| 2b (Method 2) | tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | LiAlH₄, reflux | THF | 70-85 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthesis Pathway Diagram

Synthesis Pathway 2: Nitroalkane Reduction Route

This pathway involves a Henry (nitroaldol) reaction to introduce a 2-nitroethylidene side chain, which is subsequently reduced to the desired aminoethyl group.

Experimental Protocols

Step 1: Henry Reaction to form tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

-

Reagents and Materials:

-

tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

-

Nitromethane (excess, can be used as solvent)

-

A base such as Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), or an organic base like Triethylamine (NEt₃) or DBU.

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve tert-butyl 4-formylpiperidine-1-carboxylate in nitromethane or a mixture of nitromethane and a suitable solvent like methanol.

-

Cool the mixture to 0 °C and add the base portion-wise or dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) at 0 °C.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product, tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, can be used in the next step without further purification or can be purified by column chromatography.

-

Step 2: Dehydration to tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate

This step is often performed in situ or as a separate step to facilitate the subsequent reduction.

-

Reagents and Materials:

-

tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate (1.0 eq)

-

A dehydrating agent such as Acetic anhydride, Trifluoroacetic anhydride (TFAA), or Methanesulfonyl chloride (MsCl) with a base like triethylamine.

-

Dichloromethane (DCM) or other suitable aprotic solvent.

-

-

Procedure (using MsCl and NEt₃):

-

Dissolve the crude nitroaldol from the previous step in DCM and cool to 0 °C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate to give tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate.

-

Step 3: Reduction of the Nitrovinyl Group

The nitrovinyl intermediate can be reduced in a single step to the target aminoethyl compound.

-

Reagents and Materials:

-

tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (excess, ~3-4 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate in THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and perform a Fieser workup as described in Pathway 1, Step 2b, Method 2.

-

Isolate and purify the product as previously described.

-

Quantitative Data

| Step | Reactants | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |

| 1 | tert-Butyl 4-formylpiperidine-1-carboxylate, Nitromethane | Base (e.g., NaOH, NEt₃), rt | Nitromethane/MeOH | 70-85 | |

| 2 | tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | MsCl, NEt₃, 0 °C to rt | DCM | 80-90 | |

| 3 | tert-butyl 4-(2-nitrovinyl)piperidine-1-carboxylate | LiAlH₄, reflux | THF | 60-75 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthesis Pathway Diagram

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes starting from N-Boc-4-piperidone. The nitrile reduction pathway, particularly via the Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation, generally offers high yields and operational simplicity. The nitroalkane reduction route provides a viable alternative, though it involves an additional dehydration step and the use of a strong reducing agent like LiAlH₄. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available reagents, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their needs.

An In-Depth Technical Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and sigma-1 (σ1) receptor ligands.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. The following tables summarize its key chemical and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 146093-46-1 | --INVALID-LINK-- |

| Molecular Formula | C12H24N2O2 | --INVALID-LINK-- |

| Molecular Weight | 228.33 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCN | --INVALID-LINK-- |

| InChI Key | LBQDLHPFISVBRU-UHFFFAOYSA-N | --INVALID-LINK-- |

| Physical Property | Value | Notes |

| Appearance | White to off-white solid or powder | Commercially available information |

| Melting Point | Not experimentally determined | Predicted values vary |

| Boiling Point | Not experimentally determined | Predicted values vary |

| Solubility | Soluble in methanol and dichloromethane. | Inferred from common organic synthesis solvents. |

| pKa | Not experimentally determined | - |

Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.5-2.8 ppm), the ethyl chain protons (multiplets, ~1.4 ppm and ~2.7 ppm), and the Boc-protected nitrogen adjacent protons (~4.0 ppm). The amine protons would appear as a broad singlet. |

| ¹³C NMR | Resonances for the tert-butyl group carbons (~28 ppm and ~79 ppm for the quaternary carbon), piperidine ring carbons (~30-50 ppm), the ethyl chain carbons (~35 and ~40 ppm), and the carbonyl carbon of the Boc group (~155 ppm).[1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of alkanes (~2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate (~1680 cm⁻¹). |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be at m/z 229.19. |

Experimental Protocols

Synthesis of this compound

A common synthetic route starts from tert-butyl 4-oxopiperidine-1-carboxylate. The following is a detailed multi-step protocol:

Step 1: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether at 0 °C, add a solution of diethyl (cyanomethyl)phosphonate in anhydrous diethyl ether dropwise.

-

Stir the resulting mixture for 15 minutes.

-

Add tert-butyl 4-oxopiperidine-1-carboxylate in small portions.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench with cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

To a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in a suitable solvent like tetrahydrofuran (THF), add a solution of potassium hydroxide in water.

-

Add a nickel/aluminum alloy (Ni/Al-alloy) in small portions over several hours, maintaining a moderate evolution of gas.

-

Reflux the reaction mixture for a few hours.

-

Filter off the precipitate and wash it with THF.

-

Concentrate the filtrate by evaporating the THF under reduced pressure.

-

Extract the resulting aqueous solution with a solvent such as dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product.

Purification:

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Applications in Drug Discovery

PROTAC Development

This compound serves as a versatile linker in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The piperidine moiety of this compound can be incorporated into the linker connecting the target protein ligand and the E3 ligase ligand, influencing the spatial orientation and efficacy of the resulting PROTAC.

Caption: PROTAC Mechanism of Action.

Sigma-1 Receptor Ligands

The piperidine scaffold is a common feature in ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in various cellular functions. The σ1 receptor is implicated in a range of neurological disorders and cancer. This compound can be used as a starting material for the synthesis of novel σ1 receptor ligands with potential therapeutic applications, including antiproliferative effects on cancer cells.

Caption: Sigma-1 Receptor Signaling.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features allow for its incorporation into a variety of complex molecules, including PROTACs and sigma-1 receptor ligands. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into its biological activities and the development of novel derivatives are promising areas for future research.

References

Technical Guide: Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

CAS Number: 146093-46-1

This technical guide provides an in-depth overview of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in modern drug discovery and development. It is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Compound Identification and Properties

This compound, with the CAS number 146093-46-1, is a piperidine derivative featuring a Boc-protected nitrogen in the ring and a primary aminoethyl substituent at the 4-position.[1][2][3] This bifunctional nature makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties [1][3]

| Property | Value |

| CAS Number | 146093-46-1 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | This compound |

| Appearance | White or almost colorless solid/liquid |

| Purity | Typically ≥95% |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed journals, a common synthetic route involves the reduction of a nitrile precursor. A plausible, though not directly cited, two-step synthesis is outlined below.

Plausible Synthetic Pathway:

-

Alkylation: Reaction of a suitable piperidine precursor with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) to introduce the cyanomethyl group.

-

Reduction: Reduction of the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A detailed experimental protocol for a related piperidine derivative is provided for context in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which involves acylation, sulfonation, and substitution.[4]

Table 2: Spectroscopic Data (Predicted)

| Type | Data |

| ¹H-NMR | Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.5-2.8 ppm), the ethyl chain protons (multiplets), and the Boc-protected amine protons (broad signals, ~4.0 ppm). |

| ¹³C-NMR | Expected signals for the tert-butyl group carbons, the piperidine ring carbons, and the ethyl chain carbons. |

| Mass Spec | [M+H]⁺ expected at m/z 229.18. |

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A PROTAC molecule consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety of this compound provides a semi-rigid scaffold that can be advantageous for linker design, potentially influencing the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).

Experimental Protocols

Representative Protocol for PROTAC Synthesis using a Piperidine-based Linker

This protocol describes a general workflow for incorporating an amine-functionalized piperidine linker, such as this compound, into a PROTAC molecule. The synthesis involves the sequential coupling of the linker to an E3 ligase ligand and a POI ligand.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a peptide coupling reagent, such as HATU (1.1 eq), and an organic base, like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

Work-up and Purification: Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC). Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.

Step 2: Deprotection of the Boc Group

-

Dissolve the E3 ligase-linker conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Coupling of the Deprotected Linker to the POI Ligand

-

Follow a similar procedure as in Step 1, activating the carboxylic acid on the POI ligand and then reacting it with the deprotected E3 ligase-linker amine from Step 2.

-

After the reaction, work-up, and purification (often by preparative HPLC), the final PROTAC molecule is obtained.

Visualizations

General Synthesis Workflow

Caption: Plausible synthetic pathway for the target compound.

PROTAC Synthesis Workflow

Caption: General workflow for synthesizing a PROTAC molecule.

Safety Information

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, with a particular focus on its molecular weight, and explore its significant role as a linker in the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This document also includes a generalized experimental protocol for the synthesis of related piperidine-based structures and visual diagrams to elucidate its function in targeted protein degradation.

Core Chemical and Physical Properties

This compound, also known by its synonym 4-(2-Aminoethyl)-1-BOC-piperidine, is a bifunctional organic molecule.[1] The presence of a primary amine and a Boc-protected piperidine nitrogen makes it a versatile intermediate in multi-step organic synthesis.[2][3] Its physical appearance is typically a white or almost colorless solid.[4]

| Property | Value | Reference |

| Molecular Weight | 228.33 g/mol | [5][6] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |

| CAS Number | 146093-46-1 | [4][5] |

| Appearance | White to off-white solid | [4] |

| Hydrochloride Salt Molecular Weight | 264.79 g/mol | [1] |

| Hydrochloride Salt CAS Number | 202979-32-6 | [1] |

Role in Drug Discovery and Development: The PROTAC Linker

The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in numerous approved drugs.[7][8] this compound is particularly valuable as a linker in the construction of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9]

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6] The semi-rigid structure of the piperidine ring can be advantageous in optimizing the pharmacokinetics and efficacy of the PROTAC.[6][7]

Caption: General structure of a PROTAC molecule.

Experimental Protocols: A Generalized Synthesis Approach

While specific synthetic routes can be proprietary, a general approach to the synthesis of functionalized piperidine derivatives often involves the modification of a pre-existing piperidine ring. The following is a representative, multi-step protocol for the synthesis of a related N-Boc protected piperidine derivative, illustrating the chemical principles involved.

Synthesis of N-Boc-4-aminopiperidine from 4-piperidone

This protocol outlines a common method for introducing a protected amine functional group onto a piperidine ring, a key step in creating versatile intermediates like this compound.

-

Reductive Amination:

-

4-Piperidone monohydrate hydrochloride is dissolved in a suitable solvent such as methanol.

-

An amine source, such as ammonium carbonate, is added, followed by a cyanide source like potassium cyanide, to form a hydantoin intermediate. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide.[10]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).[10]

-

-

Boc Protection:

-

The resulting piperidine derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[10]

-

This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen.

-

-

Hydrolysis of the Hydantoin:

-

The hydantoin ring is hydrolyzed using a strong base, such as potassium hydroxide, in a solvent mixture like THF and water.[10]

-

This opens the hydantoin ring to yield the amino acid derivative.

-

-

Work-up and Purification:

-

The reaction mixture is neutralized with an acid, and the product is extracted using an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the pure N-Boc-4-aminopiperidine derivative.[10]

-

Further modifications, such as chain extension from the amino group, would then be carried out to synthesize the final target molecule, this compound.

Caption: Generalized workflow for the synthesis of a functionalized piperidine.

Mechanism of Action in Targeted Protein Degradation

As a component of a PROTAC, this compound facilitates a catalytic mechanism for protein degradation. The PROTAC molecule first binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[9]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

As with any chemical reagent, this compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.

Conclusion

This compound is a chemical intermediate of significant interest to the drug development community. Its defined molecular weight and versatile structure make it an ideal linker for the synthesis of complex molecules like PROTACs. Understanding its properties and the mechanism by which it contributes to targeted protein degradation is essential for researchers and scientists working at the forefront of novel therapeutic design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride | C12H25ClN2O2 | CID 50998436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: A Versatile Linker in Drug Discovery

IUPAC Name: tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

This technical guide provides an in-depth overview of this compound, a key building block for researchers, scientists, and professionals in drug development. This bifunctional molecule, featuring a piperidine core with a Boc-protected amine and a primary aminoethyl group, is particularly valuable as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and incorporation into larger molecular scaffolds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem |

| Molecular Weight | 228.33 g/mol | PubChem |

| CAS Number | 146093-46-1 | CymitQuimica |

| Appearance | White to off-white powder or solid | --- |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO | --- |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C. | Sigma-Aldrich[1] |

Synthesis and Spectroscopic Data

Representative Experimental Protocol: Synthesis via Reduction

This protocol outlines a representative two-step synthesis starting from 4-cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester.

Step 1: Synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

A detailed protocol for a similar transformation can be adapted from literature procedures involving the alkylation of a piperidine derivative.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in the same solvent.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the flask back to 0°C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Workup and Isolation: A granular precipitate will form, which can be removed by filtration through a pad of celite. The filter cake should be washed with the reaction solvent. The combined filtrate is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of ammonium hydroxide to prevent streaking) to afford the pure product.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically provided by commercial suppliers. Researchers should obtain a Certificate of Analysis for lot-specific data. Representative spectral data for similar Boc-protected piperidine structures can be found in various chemical databases. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the ethylamine chain protons.

Application in PROTAC Drug Development

The primary application of this compound is as a linker in the development of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[3][4]

The piperidine moiety in this linker provides a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[5]

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated in the diagram below.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for synthesizing a PROTAC using this compound and subsequently evaluating its efficacy.

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a protected piperidine nitrogen and a primary amino group on an ethyl side chain, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents and chemical probes. The piperidine scaffold is a prevalent motif in many FDA-approved drugs due to its favorable pharmacokinetic properties. This guide provides an in-depth overview of the primary synthetic routes to this versatile starting material, complete with detailed experimental protocols, a comparative data analysis, and workflow diagrams to aid in laboratory-scale synthesis.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each starting from a different commercially available or readily accessible precursor. The choice of route often depends on factors such as starting material availability, scalability, and the desired purity of the final product. The three primary approaches are:

-

Reduction of a Nitrile Precursor: A robust and high-yielding method involving the reduction of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

-

Reductive Amination of an Aldehyde: A direct approach utilizing tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and an ammonia source.

-

Two-Step Conversion from an Alcohol: A versatile route starting from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate via activation of the hydroxyl group followed by nucleophilic substitution.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data associated with the most common methods for the synthesis of this compound.

| Starting Material | Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | Catalytic Hydrogenation | Raney® Nickel, H₂, Methanol (or Ethanol), Ammonia | 85 - 95 | >95 | High yield, clean reaction, readily available catalyst. | Requires specialized high-pressure hydrogenation equipment. |

| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) | 80 - 90 | >95 | Does not require high-pressure equipment, rapid reaction. | LiAlH₄ is pyrophoric and requires careful handling; work-up can be challenging. |

| tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Reductive Amination | Ammonium Acetate, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) | 70 - 85 | >90 | Mild reaction conditions, commercially available reagents. | The aldehyde starting material can be prone to self-condensation or oxidation. |

| tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Two-Step: Tosylation and Amination | 1. p-TsCl, Pyridine; 2. NaN₃, DMF; 3. H₂, Pd/C | 60 - 75 (overall) | >95 | Avoids the use of highly reactive hydrides, allows for modular synthesis. | Multi-step process can lead to lower overall yield; tosylating agents can be sensitizers. |

Experimental Protocols

Method 1: Reduction of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

This is a widely employed and efficient method for the synthesis of the target compound.

1.1 Catalytic Hydrogenation using Raney® Nickel

This procedure involves the reduction of the nitrile group under a hydrogen atmosphere using a nickel catalyst.

-

Materials:

-

tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

-

Raney® Nickel (50% slurry in water)

-

Methanol or Ethanol

-

Ammonia (7N solution in methanol)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas

-

-

Procedure:

-

To a high-pressure hydrogenation vessel, add tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq).

-

Add methanol or ethanol as the solvent, followed by a 7N solution of ammonia in methanol (5-10 eq). The ammonia is added to suppress the formation of secondary amine byproducts.

-

Carefully add Raney® Nickel (approx. 10-20% by weight of the starting material) to the reaction mixture.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a crude oil, which can be purified by distillation or chromatography if necessary.

-

1.2 Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method offers a powerful alternative to catalytic hydrogenation and does not require specialized pressure equipment.[1][2][3]

-

Materials:

-

tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Water

-

15% Sodium hydroxide solution

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

-

Method 2: Reductive Amination of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

This one-pot procedure is a convenient method that avoids the handling of nitriles or azides.[4][5][6]

-

Materials:

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

-

Ammonium acetate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous DCM or DCE.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography.

-

Method 3: Two-Step Synthesis from tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Step 1: Tosylation of the Alcohol

-

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM and cool to 0 °C.

-

Add pyridine or TEA (1.5-2.0 eq), followed by the portion-wise addition of p-TsCl (1.1-1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate, which is often used in the next step without further purification.

-

Step 2: Azide Formation and Reduction

-

Materials:

-

Crude tosylate from Step 1

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude tosylate in DMF and add sodium azide (1.5-2.0 eq).

-

Heat the mixture to 60-80 °C for 12-16 hours.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide intermediate.

-

Dissolve the crude azide in methanol, add 10% Pd/C (5-10 mol%), and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst through diatomaceous earth and concentrate the filtrate to yield the final product.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Caption: Overview of the three main synthetic routes to the target compound.

Caption: A typical experimental workflow for the catalytic hydrogenation route.

Conclusion

The synthesis of this compound can be achieved through several reliable and scalable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, the scale of the synthesis, and the equipment available. The reduction of the corresponding nitrile is often the most direct and high-yielding approach, while reductive amination and the two-step conversion from the alcohol offer valuable alternatives with their own distinct advantages. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of this important chemical building block.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

The Pivotal Role of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of molecular scaffolds that offer a blend of structural rigidity and synthetic versatility is paramount. Among these, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. Its unique chemical architecture, featuring a Boc-protected piperidine ring coupled to an ethylamine side chain, provides an ideal platform for the construction of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core functionalities of this compound, presenting its applications, relevant quantitative data, detailed experimental methodologies, and the logical frameworks of its use in medicinal chemistry.

Core Application in PROTACs

This compound primarily serves as a semi-flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. The piperidine moiety of this linker introduces a degree of rigidity into the PROTAC structure. This conformational constraint is crucial for optimizing the three-dimensional orientation of the PROTAC, which in turn facilitates the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The ethylamine group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Data Presentation: Quantitative Analysis of a Representative PROTAC

To illustrate the impact of this piperidine-based linker, we present data for a potent and selective Bruton's tyrosine kinase (BTK) degrader, DD-03-171, which incorporates a similar piperidine-containing linker. BTK is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for various B-cell malignancies.

| Compound ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| DD-03-171 | Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | 5.1 | >95 | Mantle Cell Lymphoma (MCL) |

Table 1: Quantitative Degradation Data for a BTK PROTAC. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a BTK-Targeting PROTAC using a Piperidine-Based Linker

This protocol provides a representative multi-step synthesis for a BTK-targeting PROTAC that incorporates the this compound linker.

Materials:

-

This compound

-

A potent, reversible BTK inhibitor with a suitable attachment point (e.g., a carboxylic acid)

-

Pomalidomide (a common Cereblon E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative HPLC system for purification

Procedure:

-

Amide Coupling of BTK Inhibitor to the Linker:

-

Dissolve the BTK inhibitor (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC precursor.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected PROTAC precursor in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the crude amine.

-

-

Coupling of the Deprotected Linker to the E3 Ligase Ligand:

-

Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Add the crude amine from the previous step to the activated pomalidomide solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification of the Final PROTAC:

-

Purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: Cellular BTK Degradation Assay via Western Blot

Objective: To determine the DC50 and Dmax of the synthesized BTK PROTAC in a relevant cancer cell line (e.g., Mantle Cell Lymphoma cells).

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the BTK PROTAC in cell culture medium.

-

Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK protein signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to calculate the DC50 and Dmax values.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: B-Cell Receptor signaling pathway and the mechanism of BTK degradation by a PROTAC.

Experimental Workflow Diagram

Caption: A representative workflow for the synthesis of a BTK-targeting PROTAC.

Logical Relationship Diagram

Caption: Logical relationship of the linker's properties to PROTAC efficacy.

Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its incorporation as a linker in PROTACs and other complex therapeutics provides a distinct advantage by imparting conformational rigidity, which is essential for potent and selective biological activity. The data and protocols presented herein underscore its significance and provide a foundational understanding for researchers and drug development professionals seeking to leverage this versatile building block in their own discovery efforts. As the field of targeted protein degradation continues to expand, the strategic application of such well-designed chemical tools will undoubtedly be a cornerstone of future therapeutic innovation.

A Comprehensive Technical Review of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a primary aminoethyl side chain, makes it an ideal scaffold for the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in the development of various pharmacologically active agents, including sigma-1 receptor ligands. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

This compound is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2] |

| CAS Number | 146093-46-1 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCN | [1] |

| Boiling Point | 316.0±15.0 °C (Predicted) | [3] |

| Flash Point | 144.9±20.4 °C | [3] |

| Density | 1.010±0.06 g/cm³ (Predicted) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. This process includes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the nitrile to the primary amine.

Experimental Protocol: Synthesis from tert-Butyl 4-oxopiperidine-1-carboxylate

Step 1: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate [4]

-

Reagents:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Diethyl (cyanomethyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Water

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether, a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous diethyl ether is added at 0 °C.

-

The resulting mixture is stirred for 15 minutes.

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) is then added carefully in small portions.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

After completion, the reaction is cooled to 0 °C and quenched with cold water.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

-

Step 2: Synthesis of this compound [4]

-

Reagents:

-

tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate

-

Potassium hydroxide

-

Nickel/Aluminum alloy (Ni/Al alloy, 50:50)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane

-

-

Procedure:

-

A solution of potassium hydroxide (2.6 equivalents) in water is added to a stirred solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 equivalent) in THF.

-

Ni/Al alloy is then added in small portions over 4 hours, maintaining a moderate evolution of gas.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling, the precipitate is filtered off and washed with THF.

-

The filtrate is concentrated in vacuo to remove THF.

-

The resulting aqueous solution is extracted with dichloromethane.

-

The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure to afford this compound.

-

Spectroscopic and Analytical Data

While a comprehensive set of publicly available spectra for this compound is limited, the following table summarizes the expected and reported characterization data. Researchers should perform their own analytical characterization for verification.

| Analysis | Expected/Reported Data |

| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.0-1.8 ppm and ~2.6-4.1 ppm), and the ethylamine side chain protons (multiplets, ~1.4 ppm and ~2.7 ppm). |

| ¹³C NMR | Expected signals for the tert-butyl group (~28 ppm and ~79 ppm), piperidine ring carbons (~30-50 ppm), and the ethylamine side chain carbons (~35 ppm and ~40 ppm). |

| Mass Spec (MS) | Expected [M+H]⁺ at m/z 229.19. |

| Purity | Commercially available with purities of 95% or higher.[5] |

Applications in Drug Discovery and Development

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound and its derivatives are extensively used as linkers in the design and synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[7][8][9] The piperidine scaffold provides a semi-rigid backbone for the linker, which is crucial for optimizing the ternary complex formation between the POI and the E3 ligase. The terminal amino group, after deprotection of the Boc group, serves as a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Synthesis of Sigma-1 Receptor Ligands

The piperidine scaffold is a common feature in many sigma-1 receptor ligands, which are of interest for the treatment of various central nervous system disorders, including neuropathic pain and neurodegenerative diseases.[10][11] this compound serves as a valuable starting material for the synthesis of novel sigma-1 receptor antagonists and agonists.[12] The aminoethyl side chain can be further functionalized to introduce the necessary pharmacophoric elements for high-affinity binding to the receptor.

The general synthetic approach for utilizing this building block is depicted below.

Caption: Synthetic workflow for sigma-1 receptor ligand development.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H314: Causes severe skin burns and eye damage.[5]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

Appropriate personal protective equipment (PPE) should be used when handling this compound, and all work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its utility as a versatile linker in PROTACs and a foundational scaffold for the synthesis of CNS-active compounds underscores its importance to the field. The synthetic protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in their research endeavors.

References

- 1. This compound | C12H24N2O2 | CID 1514258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Boc-aminoethyl) piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. 146093-46-1 Cas No. | 4-(2-Aminoethyl)piperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arvinas.com [arvinas.com]

- 9. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iris.unict.it [iris.unict.it]

- 12. researchgate.net [researchgate.net]

The Cornerstone of Innovation: A Technical Guide to Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in Fundamental Research

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the fundamental research applications of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate. This versatile building block is a key component in the synthesis of a wide range of biologically active compounds, playing a significant role in the development of novel therapeutics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, a bifunctional molecule featuring a Boc-protected piperidine and a primary amino group, serves as a crucial scaffold in medicinal chemistry. Its semi-rigid piperidine core is instrumental in the design of molecules requiring specific spatial orientations for optimal target engagement. The presence of a reactive primary amine allows for straightforward derivatization, making it an ideal starting point for the synthesis of complex molecules. This guide will explore its primary applications in the development of G-Protein Coupled Receptor (GPCR) ligands and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 146093-46-1 | [1] |

| Appearance | White or almost colorless solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C |

Core Research Applications

Synthesis of G-Protein Coupled Receptor (GPCR) Ligands: Targeting Trace Amine-Associated Receptor 1 (TAAR1)

This compound is a key building block in the synthesis of agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR implicated in various neuropsychiatric disorders. The 4-(2-aminoethyl)piperidine core serves as a bioisostere for biogenic amines that are endogenous ligands for TAAR1.

Activation of TAAR1, a Gs-coupled receptor, initiates a signaling cascade that modulates neuronal activity. The binding of an agonist leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB and extracellular signal-regulated kinase (ERK).[3][4] This pathway is a key mechanism through which TAAR1 agonists exert their effects on the dopaminergic and serotonergic systems.

A series of TAAR1 agonists were synthesized using the 4-(2-aminoethyl)piperidine core, and their efficacy was evaluated in a BRET-based cellular assay. The half-maximal effective concentration (EC₅₀) values demonstrate the potency of these compounds.

| Compound | Structure | TAAR1 Agonistic Activity (EC₅₀, µM) | Reference |

| 1 | 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride | 0.507 | [5] |

| 7 | 4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide hydrochloride | 0.057 | [5] |

| 9 | 4-(2-Aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride | 0.033 | [5] |

| AP163 | 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride | 0.112 | [5][6] |

This protocol details the synthesis of 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163), a potent TAAR1 agonist, starting from this compound.

Step 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt, 2-(piperidin-4-yl)ethan-1-amine, which is often used in the next step without further purification.

Step 2: Urea Formation

-

To a solution of 3,5-dimethylphenyl isocyanate (1.0 eq) in an anhydrous aprotic solvent like DCM or THF, add a solution of 2-(piperidin-4-yl)ethan-1-amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired urea derivative.

Step 3: Salt Formation

-

Dissolve the purified urea derivative in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163).

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound is an excellent starting material for the synthesis of linkers used in PROTACs. The piperidine ring provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[7]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.[8] This proximity allows the E3 ligase to transfer ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[8]

The efficacy of PROTACs is often measured by their ability to induce the degradation of the target protein, quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), and their ability to inhibit cell growth, measured by the IC₅₀. The following table provides data for a PARP1-degrading PROTAC synthesized using a piperidine-containing linker.

| Compound Name | Target | Cell Line | DC₅₀ (nM) | IC₅₀ (µM) | Reference |

| PARP1 degrader-3 (HY-168722) | PARP1 | SW-620 | 58.14 | 1.63 | [9] |

This generalized protocol outlines the key steps for incorporating this compound into a PROTAC linker and subsequent conjugation to a warhead and an E3 ligase ligand.

Step 1: Linker Elongation and Functionalization

-

React this compound with a suitable bifunctional linker precursor (e.g., a haloalkanoic acid ester or a PEG linker with a terminal leaving group) under appropriate conditions (e.g., nucleophilic substitution). This step elongates the linker and introduces a terminal functional group for subsequent reactions.

-